3-Fluoro-4-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether
CAS No.: 1187165-47-4
Cat. No.: VC11703034
Molecular Formula: C8H8ClFMg
Molecular Weight: 182.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187165-47-4 |
|---|---|
| Molecular Formula | C8H8ClFMg |
| Molecular Weight | 182.90 g/mol |
| IUPAC Name | magnesium;2-fluoro-4-methanidyl-1-methylbenzene;chloride |
| Standard InChI | InChI=1S/C8H8F.ClH.Mg/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | XHOWHMXHSXQTDX-UHFFFAOYSA-M |
| SMILES | CC1=C(C=C(C=C1)[CH2-])F.[Mg+2].[Cl-] |
| Canonical SMILES | CC1=C(C=C(C=C1)[CH2-])F.[Mg+2].[Cl-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-Fluoro-4-methylbenzylmagnesium chloride belongs to the class of organomagnesium halides, where the magnesium atom is bonded to a benzyl group substituted with fluorine at the 3-position and a methyl group at the 4-position. The canonical SMILES representation, CC₁=C(C=C(C=C₁)[CH₂⁻])F.[Mg⁺²].[Cl⁻], highlights the benzyl-magnesium-chloride structure. The fluorine atom inductively withdraws electron density, enhancing the electrophilicity of the aromatic ring, while the methyl group contributes steric bulk, influencing reaction regioselectivity.
Physicochemical Characteristics
The compound is typically supplied as a 0.25 M solution in diethyl ether, a solvent chosen for its ability to stabilize Grignard reagents via coordination to magnesium. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 182.90 g/mol |
| Boiling Point (Diethyl Ether) | ~34.6°C |
| Density (Solution) | ~0.713 g/cm³ |
| Solubility | Reacts violently with protic solvents |
The solution’s molarity (0.25 M) ensures controlled reactivity in stoichiometric applications, minimizing side reactions.
Synthesis and Preparation
Reaction Mechanism
The synthesis follows the standard Grignard reagent preparation protocol:
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Substrate Activation: 3-Fluoro-4-methylbenzyl chloride reacts with magnesium turnings in anhydrous diethyl ether.
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Radical Initiation: A small amount of iodine or pre-formed Grignard reagent initiates the reaction by cleaving the Mg surface oxide layer.
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Propagation: The benzyl chloride undergoes oxidative addition to magnesium, forming the organomagnesium chloride complex.
Optimization and Scalability
Critical parameters include:
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Temperature: Maintained at 0–25°C to prevent ether peroxidation.
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Atmosphere: Strictly inert (argon/nitrogen) to avoid Mg oxidation.
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Purity of Reagents: Anhydrous conditions are essential; trace water quenches the reagent, forming benzene derivatives.
Industrial-scale preparations (>100 g) employ continuous flow systems to enhance safety and yield, as demonstrated in the synthesis of analogous naphthyridinone intermediates .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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Aromatic protons exhibit splitting due to fluorine coupling (J = 8–10 Hz).
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Methyl group (CH₃) resonates as a singlet at δ 2.3 ppm.
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Mg-bound CH₂ appears as a broad multiplet at δ 3.8–4.2 ppm.
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¹³C NMR:
Infrared (IR) Spectroscopy
Key absorptions include:
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C-F stretch: 1100–1200 cm⁻¹ (strong).
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Mg-C vibration: 480–520 cm⁻¹ (medium).
Reactivity and Applications
Nucleophilic Addition Reactions
The reagent reacts with electrophiles such as carbonyl compounds, epoxides, and nitriles. For example, in the synthesis of 1,6-naphthyridin-4-ones, it adds to 4-amino-2-chloronicotinonitrile, followed by acidolysis to form α-keto intermediates :
Pharmaceutical Intermediates
The compound’s utility is highlighted in the scalable production of MET kinase inhibitors. A 100 g-scale synthesis achieved a 74% yield of 1-(4-amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one, a key intermediate .
Comparative Analysis of Grignard Reagents
The 3-fluoro-4-methyl variant outperforms analogs due to optimal electronic and steric effects, enhancing both yield and reaction kinetics .
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